molecular formula C9H11N3O3 B14837135 4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine

4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine

Cat. No.: B14837135
M. Wt: 209.20 g/mol
InChI Key: MFJFRIWBXSWSPQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is part of the nitropyridine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent yields the N-nitropyridinium ion. This ion, when reacted with SO2/HSO3– in water, produces 3-nitropyridine .

Chemical Reactions Analysis

4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, affecting their function .

Comparison with Similar Compounds

4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine can be compared with other nitropyridine derivatives, such as:

The presence of the cyclopropoxy group in this compound imparts unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-2-nitropyridin-3-amine

InChI

InChI=1S/C9H11N3O3/c1-10-8-7(15-6-2-3-6)4-5-11-9(8)12(13)14/h4-6,10H,2-3H2,1H3

InChI Key

MFJFRIWBXSWSPQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1[N+](=O)[O-])OC2CC2

Origin of Product

United States

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